N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide is a complex organic compound featuring a benzoxazole ring fused to a phenyl group, which is further connected to a propanamide moiety substituted with a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide typically involves the following steps:
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Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized from 2-aminophenol and a suitable aldehyde under acidic conditions. This reaction forms the core benzoxazole structure .
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Attachment of the Phenyl Group: : The benzoxazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction .
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Formation of the Propanamide Moiety: : The propanamide group is introduced by reacting the benzoxazole-phenyl intermediate with 3,4-dimethylphenol and a suitable acylating agent, such as propionyl chloride, under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones .
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Reduction: : Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine .
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Substitution: : Electrophilic aromatic substitution reactions can occur on the benzoxazole or phenyl rings, allowing for further functionalization with groups like nitro, halogen, or alkyl .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide has several applications in scientific research:
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Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
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Biology: : Investigated for its potential as a fluorescent probe due to the benzoxazole moiety, which is known for its fluorescence properties .
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Medicine: : Explored for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties .
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Industry: : Utilized in the development of optical brighteners and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity.
Fluorescence: The benzoxazole moiety can absorb light and re-emit it at a different wavelength, making it useful as a fluorescent probe.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure without the phenyl and propanamide groups, used in similar applications but with different properties.
Benzimidazole: Similar to benzoxazole but with a nitrogen atom replacing the oxygen in the ring, offering different biological activities.
Benzothiazole: Contains a sulfur atom instead of oxygen, used in different industrial applications.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide is unique due to its combination of a benzoxazole ring with a phenyl and propanamide moiety, providing a distinct set of chemical and biological properties. This makes it particularly versatile for applications in various fields, from medicinal chemistry to materials science .
Properties
Molecular Formula |
C24H22N2O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C24H22N2O3/c1-15-8-13-20(14-16(15)2)28-17(3)23(27)25-19-11-9-18(10-12-19)24-26-21-6-4-5-7-22(21)29-24/h4-14,17H,1-3H3,(H,25,27) |
InChI Key |
FHUKKHMEJCAAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)C |
Origin of Product |
United States |
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